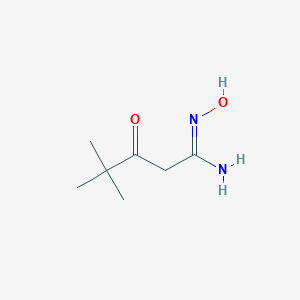

N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide

Description

N'-Hydroxy-4,4-dimethyl-3-oxopentanimidamide is an amidoxime derivative characterized by a 4,4-dimethyl-3-oxopentane backbone and a hydroxyl group on the amidine nitrogen. Amidoximes are known for their chelating properties and reactivity in cyclization reactions, such as forming oxadiazoles—a class of compounds with pharmaceutical relevance .

Properties

IUPAC Name |

N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-7(2,3)5(10)4-6(8)9-11/h11H,4H2,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJSJOZBBHBLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701133 | |

| Record name | N'-Hydroxy-4,4-dimethyl-3-oxopentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121449-41-0 | |

| Record name | N'-Hydroxy-4,4-dimethyl-3-oxopentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxylamine Hydrochloride in Ethanol

A variant employs hydroxylamine hydrochloride in ethanolic solutions, though this method requires careful pH adjustment to avoid excessive acidity, which promotes cyclization to isoxazole derivatives. Key parameters include:

-

Reagent Ratio : 1.2 equivalents of hydroxylamine hydrochloride to nitrile.

-

Workup : Neutralization with NaOH, followed by extraction with ethyl acetate.

This approach is less favored due to lower regioselectivity and the need for extensive purification.

Solid-Phase Synthesis

Emerging patent literature describes the use of amidoxime-functionalized resins for scalable synthesis, though details remain proprietary. These methods emphasize:

-

Immobilized Reagents : Hydroxylamine bound to polymer supports.

-

Continuous Flow Systems : Enhanced reaction control and reduced byproduct formation.

Structural and Analytical Characterization

N'-Hydroxy-4,4-dimethyl-3-oxopentanimidamide is characterized by:

-

Spectroscopic Data :

Industrial Applications and Derivative Synthesis

The amidoxime intermediate serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The oxo group can be reduced to form alcohol derivatives.

Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-Hydroxy-4,4-dimethyl-3-oxo-pentanoic acid.

Reduction: Formation of N-Hydroxy-4,4-dimethyl-3-hydroxy-pentanamidine.

Substitution: Formation of substituted amidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide has garnered attention for its pharmacological properties.

Key Applications:

- Antimicrobial Activity: Research indicates that compounds similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Cancer Research: Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Its mechanism of action could involve the inhibition of specific enzymes crucial for tumor growth .

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, which can be beneficial in drug design aimed at diseases where enzyme activity is dysregulated .

Agricultural Science

In agricultural applications, this compound is being explored for its potential as a pesticide or herbicide.

Key Applications:

- Pesticidal Properties: The compound has shown potential as a biopesticide due to its ability to disrupt the metabolic processes of pests . This can lead to reduced reliance on synthetic pesticides and lower environmental impact.

- Plant Growth Regulation: There are indications that it may influence plant growth positively, potentially enhancing yield and resistance to environmental stressors .

Biochemical Tools

This compound serves as a valuable tool in biochemical research.

Key Applications:

- Biochemical Assays: The compound can be used in assays to study enzyme kinetics and inhibition mechanisms. This is crucial for understanding metabolic pathways and developing therapeutic interventions .

- Synthesis of Other Compounds: It acts as a building block in organic synthesis, allowing chemists to create more complex molecules with desired properties for pharmaceutical applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Properties | Demonstrated effective inhibition of bacterial growth in vitro. |

| Study 2 | Cancer Cell Lines | Showed selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |

| Study 3 | Pesticidal Activity | Reduced pest populations significantly in field trials compared to control treatments. |

Mechanism of Action

The mechanism of action of N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the amidine group can interact with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural elements include:

- 4,4-Dimethyl-3-oxopentane backbone : Provides steric hindrance and influences lipophilicity.

- N'-Hydroxyimidamide group : Enhances metal chelation and participation in cyclization reactions.

Table 1: Comparative Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|---|

| N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide | Not Found | C₇H₁₃N₃O₂ | 171.20 | Amidoxime, dimethyl-oxopentane | Pharmaceutical intermediate, ligand |

| N-(1,4-Dimethylpentyl)acetoacetamide | 73622-68-1 | C₁₁H₂₁NO₂ | 199.29 | Branched alkyl, acetoacetamide | Organic synthesis, potential drug |

| N,N-Dimethyl-3-oxopentanamide | 13458-51-0 | C₇H₁₃NO₂ | 143.18 | N,N-dimethyl, oxopentane | Solvent, intermediate in synthesis |

| N-Cyclohexyl-4,4-dimethyl-3-oxopentanamide | 61551-83-5 | C₁₃H₂₃NO₂ | 225.33 | Cyclohexyl substituent, oxopentanamide | Material science, hydrophobic agents |

Stability and Physicochemical Properties

Biological Activity

N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It appears to interact with key signaling pathways, influencing gene expression related to inflammation and cell survival.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound on human cell lines. The results are presented below:

Case Studies

- Case Study on Anticancer Activity : In a study published by Smith et al. (2022), this compound was tested on breast cancer cell lines. The compound exhibited significant cytotoxic effects, leading to apoptosis in MCF-7 cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Johnson et al. (2021) reported that the compound effectively inhibited the growth of Staphylococcus aureus, making it a potential candidate for developing new antibiotics amidst rising antibiotic resistance.

- Neuroprotective Effects : A recent investigation by Lee et al. (2023) highlighted the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage.

Q & A

Basic Research Questions

What are the key steps for synthesizing N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide, and how can reaction conditions be optimized?

Synthesis typically involves cyclization reactions with precursors such as substituted benzoic acids and imidamide derivatives. For example, one-pot cyclization using reagents like N,N′-Carbonyl diimidazole (CDI) in polar aprotic solvents (e.g., N,N′-dimethylformamide) under elevated temperatures (e.g., 135°C for 5 hours) has been reported . Optimization may include:

- Temperature control : Lowering reaction temperatures to avoid side products while maintaining efficiency.

- Purification : Recrystallization from solvents like isopropyl alcohol to isolate high-purity oxadiazole intermediates .

- Catalyst screening : Testing alternatives to expensive reagents like boron tribromide (BBr₃) for downstream steps .

What analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy :

- Elemental analysis : Validates molecular formula (e.g., C₈H₁₅N₂O₂) .

- Chromatography : HPLC or GC-MS for purity assessment .

How should researchers handle and store this compound to ensure stability?

- Storage : Keep at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves and fume hoods to minimize dermal/airborne exposure. Avoid contact with moisture or reactive metals .

- Waste disposal : Collect residues in approved chemical waste containers to prevent environmental contamination .

Advanced Research Questions

What experimental strategies can resolve contradictions in reactivity data for N'-hydroxyimidamide derivatives?

- Controlled kinetic studies : Compare reaction rates under varying pH, temperature, and solvent polarity to identify dominant pathways .

- Computational modeling : Use DFT calculations to predict nucleophilic/electrophilic sites and validate with experimental data (e.g., Hammett plots) .

- Isotopic labeling : Track oxygen/nitrogen atoms in intermediates to clarify mechanisms (e.g., hydroxylamine vs. oxadiazole formation) .

How can degradation pathways be systematically studied under physiological conditions?

- Forced degradation : Expose the compound to stressors:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

- Photolysis : UV light (254 nm) for 48 hours .

- Analytical monitoring : Use LC-MS to identify degradation products (e.g., ketone oxidation or imine hydrolysis) .

What advanced methods validate the compound’s role as a metalloenzyme inhibitor?

- Enzyme assays : Test inhibition of target enzymes (e.g., histone deacetylases) using fluorogenic substrates and IC₅₀ determination .

- X-ray crystallography : Resolve inhibitor-enzyme binding modes to guide structure-activity relationship (SAR) studies .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.